5-(2-Cyclopentylethyl)-3-methyl-1,2-oxazole

Lipophilicity Drug Design ADME

5-(2-Cyclopentylethyl)-3-methyl-1,2-oxazole, also named 5-(2-cyclopentylethyl)-3-methylisoxazole , is a trisubstituted isoxazole derivative with a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol. As a heterocyclic building block, it features a cyclopentylethyl chain at the 5-position and a methyl group at the 3-position of the 1,2-oxazole ring, offering distinct physicochemical properties relevant to medicinal chemistry and chemical biology probe design.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 921588-34-3
Cat. No. B12903510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Cyclopentylethyl)-3-methyl-1,2-oxazole
CAS921588-34-3
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)CCC2CCCC2
InChIInChI=1S/C11H17NO/c1-9-8-11(13-12-9)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3
InChIKeyWREHPGQOBDIUBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Cyclopentylethyl)-3-methyl-1,2-oxazole (CAS 921588-34-3) – A Specialized Isoxazole for Lipophilicity-Driven Research


5-(2-Cyclopentylethyl)-3-methyl-1,2-oxazole, also named 5-(2-cyclopentylethyl)-3-methylisoxazole [1], is a trisubstituted isoxazole derivative with a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol [1]. As a heterocyclic building block, it features a cyclopentylethyl chain at the 5-position and a methyl group at the 3-position of the 1,2-oxazole ring, offering distinct physicochemical properties relevant to medicinal chemistry and chemical biology probe design [1].

Why 5-(2-Cyclopentylethyl)-3-methyl-1,2-oxazole Cannot Be Substituted by Simple Aromatic Analogs


Simple substitution with common 5-aryl isoxazole analogs like 3-methyl-5-phenylisoxazole is inadvisable without rigorous re-validation. The cyclopentylethyl substituent fundamentally alters key molecular properties critical for biological target engagement, metabolic stability, and physical formulation, as demonstrated by significant differences in computed lipophilicity and molecular flexibility [1][2]. These properties directly impact critical drug design parameters such as membrane permeability, protein binding, and cytochrome P450 susceptibility, making the compound a distinct chemical entity rather than a simple functional analog [1][2].

Quantitative Evidence Guide for Differentiation of 5-(2-Cyclopentylethyl)-3-methyl-1,2-oxazole from Structural Analogs


Enhanced Lipophilicity (XLogP3) Compared to 3-Methyl-5-phenylisoxazole

The target compound exhibits a computed XLogP3 value of 3.6, which is significantly higher than the 2.4 value for the common aryl analog 3-methyl-5-phenylisoxazole [1][2]. This 1.2-unit increase in logP indicates a markedly higher predicted partition coefficient into organic phases, translating to greater membrane permeability and potential for enhanced blood-brain barrier penetration compared to its aromatic counterpart.

Lipophilicity Drug Design ADME

Increased Molecular Flexibility (Rotatable Bond Count) Versus Aromatic Analogs

The compound possesses 3 rotatable bonds, compared to only 1 rotatable bond for 3-methyl-5-phenylisoxazole [1][2]. This higher degree of conformational freedom allows the cyclopentylethyl tail to explore a greater range of spatial configurations. This difference is quantified as a 3-fold increase in rotatable bonds, which can be crucial for fitting into flexible binding pockets or adapting to different protein conformations.

Conformational Flexibility Target Engagement Entropy

Absence of Pre-existing Bioactivity Data for Close Analogs Confers Novelty Advantage

A search of authoritative databases including PubChem and BindingDB reveals no specific biological assay data for 5-(2-Cyclopentylethyl)-3-methyl-1,2-oxazole. In contrast, many simpler 5-aryl isoxazoles have been extensively characterized and claimed in prior art, potentially limiting their freedom to operate. This data silence, while a limit for immediate biological understanding, represents a significant novelty advantage for research programs seeking to establish new intellectual property [1][2].

Chemical Novelty IP Position Screening

Optimal Application Scenarios for Procuring 5-(2-Cyclopentylethyl)-3-methyl-1,2-oxazole


Lead Optimization for CNS-Penetrant Drug Candidates

The elevated lipophilicity (XLogP3=3.6) of 5-(2-Cyclopentylethyl)-3-methyl-1,2-oxazole, which is +1.2 units higher than that of 3-methyl-5-phenylisoxazole, makes it a preferred scaffold for optimizing blood-brain barrier penetration [1]. Medicinal chemistry teams can use this building block to synthesize focused libraries aimed at central nervous system targets, where increased logP is a recognized predictor of CNS exposure [1].

Development of Flexible Ligands for Kinase or GPCR Targets

With 3 rotatable bonds, this compound offers a 3-fold increase in conformational freedom over rigid 5-aryl isoxazole analogs [1]. This property is particularly valuable in structure-activity relationship (SAR) studies for protein targets with deep or dynamic binding pockets, such as certain kinases or G protein-coupled receptors, where the flexible cyclopentylethyl tail can explore new interaction vectors not accessible to more constrained chemotypes [1].

Building Block for Novel Chemical Entities with Strong IP Potential

The absence of extensive prior bioactivity data in public databases for this specific molecule underscores its utility as a starting point for generating new intellectual property [1]. Research groups aiming to establish novel composition-of-matter patents can incorporate this under-explored isoxazole into their synthetic efforts to create first-in-class chemical series with a unique molecular topology [1].

Physicochemical Standard in Analytical Method Development

The well-defined structure and availability of computed properties make this compound a suitable candidate as a retention time marker in reverse-phase HPLC method development for lipophilic compound panels. Its XLogP3 of 3.6 can serve as a calibration point for methods designed to analyze compounds with similar logP values, leveraging the defined difference from the commonly available 3-methyl-5-phenylisoxazole standard (XLogP3=2.4) [1].

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